molecular formula C22H31N3O2 B1294874 Solvent yellow 124 CAS No. 34432-92-3

Solvent yellow 124

Cat. No. B1294874
CAS RN: 34432-92-3
M. Wt: 369.5 g/mol
InChI Key: BATVZJPOLFSGTD-UHFFFAOYSA-N
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Description

Solvent Yellow 124 is a yellow azo dye used in the European Union as a fuel dye . It is a marker used since August 2002 to distinguish diesel fuel intended for heating from a higher-taxed motor diesel fuel . It is added to fuels not intended for motor vehicles in amounts of 6 mg/L or 7 mg/kg under the name Euromarker .


Molecular Structure Analysis

The molecular structure of Solvent Yellow 124 is similar to Solvent Yellow 56 . Its IUPAC name is N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline . Its molecular formula is C22H31N3O2 and its molar mass is 369.509 g·mol−1 .


Chemical Reactions Analysis

Solvent Yellow 124 can be easily hydrolyzed with acids, splitting off the acetal group responsible for its solubility in nonpolar solvents, and yielding a water-soluble form which is easy to extract to water . Like a similar methyl orange dye, it changes color to red in acidic pH .


Physical And Chemical Properties Analysis

Solvent Yellow 124 is a yellow powder at 20 °C . It is odorless and insoluble in water at 80 °C . Its density is 1.02 g/m3, and it has a boiling point of 488.9 ºC . Its flash point is 249.5 °C .

Scientific Research Applications

Use as a Fuel Marker

Solvent Yellow 124 (SY124) is extensively utilized as a low-tax fuel marker in European Union member countries. It is added to fuels containing traditional dyes to prevent misuse. The petroleum industry faces significant fines if SY124 levels fall below 6 mg/L or exceed 9 mg/L. A reference material for SY124, certified for purity, was developed to address batch-to-batch purity variations, aiding in standardization and compliance within the industry (Goff, Mazlum, & Wood, 2009).

Validation of Measurement Methods

The European Union's reference method for determining SY124 in gas oil and kerosene was validated, establishing the method's reliability for fiscal marking of heating oil. This validation involved multiple laboratories and confirmed the method's precision and accuracy, ensuring that SY124's detection and quantification meet regulatory standards (Linsinger et al., 2004).

Analytical Techniques

A novel analytical approach combining excitation-emission matrix fluorescence spectroscopy and chemometrics was described for the qualitative and quantitative determination of SY124 in diesel oil. This methodology offers a sensitive and cost-effective procedure for detecting illegal fuel modifications, highlighting the compound's importance in regulatory and forensic applications (Orzel et al., 2012).

Environmental Monitoring

SY124's role extends into environmental monitoring, particularly in the detection of fuel adulteration and laundering, an illegal practice that causes significant revenue loss. Gas chromatographic fingerprints have been utilized to differentiate genuine diesel fuel from counterfeit variants, aiding in the identification of illegal fuel manipulation and ensuring compliance with taxation and environmental regulations (Krakowska et al., 2014).

Advancements in Green Chemistry

Research on green solvents highlights the importance of selecting environmentally friendly solvents for various industrial and academic applications. While not directly related to SY124, this research contextually supports the ongoing efforts to minimize environmental impact in chemical processes, potentially influencing future applications and handling of chemicals like SY124 (Jessop, 2011).

Safety And Hazards

Solvent Yellow 124 is harmful if swallowed and may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (Blood) through prolonged or repeated exposure if swallowed . It is harmful to aquatic life and very toxic to aquatic life with long-lasting effects .

Future Directions

The European Union has announced that Solvent Yellow 124, the current Euromarker, will be replaced by Accutrace™ Plus . This change is intended to improve the detection and prevention of fuel tax evasion .

properties

IUPAC Name

N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-5-25(15-16-26-19(4)27-17-18(2)3)22-13-11-21(12-14-22)24-23-20-9-7-6-8-10-20/h6-14,18-19H,5,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVZJPOLFSGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865718
Record name N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solvent yellow 124

CAS RN

34432-92-3
Record name Solvent Yellow 124
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34432-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solvent Yellow 124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034432923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(2-phenyldiazenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT YELLOW 124
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E880XYT70P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
J Orzel, M Daszykowski, I Grabowski, G Zaleszczyk… - Talanta, 2012 - Elsevier
… two diazo compounds (Solvent Yellow 124 and Solvent Red … Red 19 and 0.263 for Solvent Yellow 124, were obtained and … −1 for Solvent Red 19 and Solvent Yellow 124, respectively), …
Number of citations: 21 www.sciencedirect.com
T Linsinger, G Koomen, H Emteborg, G Roebben… - Energy & …, 2004 - ACS Publications
… The European Union's reference method for the determination of a common fiscal marker of gas oil for heating purposes, Solvent Yellow 124 (SY124), was validated. A total of 12 …
Number of citations: 22 pubs.acs.org
LN Sundberg, J Andrasko, I Wistedt, I Kopp - Journal of forensic sciences, 1996 - astm.org
A method for the analysis of Solvent Yellow 124, a new marker added in diesel oil and sold in Sweden is presented. The method we describe involves analysis by HPLC on a normal …
Number of citations: 15 www.astm.org
S Henricsson, R Westerholm - Journal of Chromatography A, 1996 - Elsevier
… the marker dye, Solvent Yellow 124, in the green colorant added to diesel fuels. Although … [1], no method has been previously published for Solvent Yellow 124. The aim of the present …
Number of citations: 24 www.sciencedirect.com
T Le Goff, S Mazlum, S Wood - Fuel, 2009 - Elsevier
Solvent Yellow 124 (SY124, N-ethyl-N-[2(isobutoxyethoxy)ethyl]-4-(phenylazo)aniline) is used as a common low tax fuel marker in European Union member countries. It is added to …
Number of citations: 6 www.sciencedirect.com
T Linsinger, G Koomen, H Emteborg, G Roebben… - 2004 - researchgate.net
… 12 batches of samples containing various levels of solvent yellow 124 were prepared. The … Reference Method for the determination of Solvent Yellow 124 (Euromarker) in gas oil. …
Number of citations: 1 www.researchgate.net
G Zadora - Acta Chimica Slovenica, 2007 - acta-arhiv.chem-soc.si
… SEM-EDX) and X-ray fluorescence spectrometry (XRF), allowed us to conclude that the samples were probably residues of an illegal activity involving the removal of Solvent Yellow 124 …
Number of citations: 13 acta-arhiv.chem-soc.si
VJ Barwick, SLR Ellison, MJQ Rafferty… - … uncertainty in chemical …, 2003 - Springer
… of the dyes CI solvent red 24 and CI solvent yellow 124, and the chemical marker quinizarin (1,… This is achieved by adding solvent red 24, solvent yellow 124 and quinizarin to the fuel. A …
Number of citations: 61 link.springer.com
VJ Barwick, SLR Ellison… - Validation in Chemical …, 2005 - books.google.com
… of the dyes CI solvent red 24 and CI solvent yellow 124, and the chemical marker quinizarin (1, … This is achieved by adding solvent red 24, solvent yellow 124 and quinizarin to the fuel. A …
Number of citations: 0 books.google.com
D Jacobi - Book of Abstracts–Lectures - zoll.de
… The Euromarker Solvent Yellow 124 and the national colouring dyes currently in use for tax … for a more robust marker to replace Solvent Yellow 124. After intensive testing of 4 marker …
Number of citations: 0 www.zoll.de

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